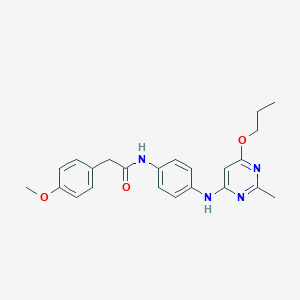
2-(4-methoxyphenyl)-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-methoxyphenyl)-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C20H26N4O3
- Molecular Weight : 370.4 g/mol
- CAS Number : 946248-48-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the pyrimidinyl group through condensation reactions.
- Attachment of the piperazinyl group via nucleophilic substitution.
- Addition of the methoxyphenyl group through electrophilic aromatic substitution.
These steps are optimized in industrial settings to maximize yield and purity, often employing catalysts and controlled environments .
Antioxidant Activity
Research has indicated that derivatives of compounds containing methoxyphenyl groups exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown radical scavenging activity, surpassing that of well-known antioxidants such as ascorbic acid .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies using the MTT assay demonstrated that it exhibits cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The compound showed greater efficacy against U-87 cells compared to MDA-MB-231 cells, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, including enzymes and receptors. This interaction may inhibit their activity or modulate their function, leading to altered cellular processes.
Case Studies
- Antioxidant Evaluation : A study evaluated the antioxidant activity using the DPPH radical scavenging method, revealing that certain derivatives exhibited antioxidant activity significantly higher than ascorbic acid, with some compounds showing up to 1.37 times greater efficacy .
- Anticancer Efficacy : In experiments involving glioblastoma and breast cancer cell lines, compounds structurally related to this compound demonstrated varying degrees of cytotoxicity, suggesting a promising avenue for further exploration in cancer therapeutics .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:
| Compound Name | Antioxidant Activity | Anticancer Activity (U-87 Cell Line IC50) | Mechanism |
|---|---|---|---|
| This compound | High (1.37x ascorbic acid) | Moderate (specific IC50 not disclosed) | Enzyme inhibition |
| Similar Compound A | Moderate | High (IC50 = 15 µM) | Receptor modulation |
| Similar Compound B | Low | Low (IC50 > 50 µM) | Unknown |
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-4-13-30-23-15-21(24-16(2)25-23)26-18-7-9-19(10-8-18)27-22(28)14-17-5-11-20(29-3)12-6-17/h5-12,15H,4,13-14H2,1-3H3,(H,27,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKRQNMWGMGVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














